Levomethorphan hydrobromide
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
125-68-8 |
|---|---|
Molecular Formula |
C18H26BrNO |
Molecular Weight |
352.3 g/mol |
IUPAC Name |
(1R,9R,10R)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene;hydrobromide |
InChI |
InChI=1S/C18H25NO.BrH/c1-19-10-9-18-8-4-3-5-15(18)17(19)11-13-6-7-14(20-2)12-16(13)18;/h6-7,12,15,17H,3-5,8-11H2,1-2H3;1H/t15-,17+,18+;/m0./s1 |
InChI Key |
MISZALMBODQYFT-FLCXFYETSA-N |
SMILES |
CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)OC.Br |
Isomeric SMILES |
CN1CC[C@]23CCCC[C@H]2[C@H]1CC4=C3C=C(C=C4)OC.Br |
Canonical SMILES |
CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)OC.Br |
Other CAS No. |
6031-86-3 125-68-8 |
Origin of Product |
United States |
Synthetic Pathways and Precursors of Levomethorphan Hydrobromide
Stereoselective Synthesis Methodologies for Morphinan (B1239233) Scaffolds
The creation of the morphinan ring system with the correct stereochemistry is a significant challenge in synthetic organic chemistry. uwaterloo.ca Over the years, numerous strategies have been developed to achieve this, moving from classical resolutions to more sophisticated asymmetric syntheses.
A key approach involves the intramolecular Diels-Alder reaction, where a diene and a dienophile tethered within the same molecule react to form the cyclic core. rsc.org This method can establish the critical cis-fused B/C ring junction characteristic of the morphinan skeleton. rsc.org Other advanced strategies include cascade reactions, where a series of bond-forming events occur sequentially in a single step, efficiently assembling the complex tetracyclic structure from simpler precursors. d-nb.info For instance, a cascade ene-yne-ene ring-closing metathesis has been successfully employed to forge the core of morphine. d-nb.info
To ensure the synthesis produces exclusively the levo isomer (the enantiomer that rotates plane-polarized light to the left), chemists often employ chiral intermediates. These are molecules that already possess the correct "handedness" at a key position, which then directs the stereochemical outcome of subsequent reactions.
One method is to start with a molecule from the "chiral pool," which are abundant, naturally occurring chiral compounds. More commonly in morphinan synthesis, a prochiral precursor is subjected to an asymmetric reduction or alkylation. google.commdpi.com For example, a prochiral 1-benzyl-3,4-dihydroisoquinoline (B3050290) can be asymmetrically hydrogenated using a chiral catalyst, such as a rhodium-phosphine complex, to create a chiral 1-benzyl-1,2,3,4-tetrahydroisoquinoline (B1217898) with high enantiomeric purity. google.com This intermediate, now possessing the correct stereocenter, serves as a foundation for constructing the rest of the morphinan skeleton, ensuring the final product is the desired enantiomer. google.com
The table below summarizes key chiral intermediates and the methods used to induce chirality.
| Chiral Intermediate/Precursor | Asymmetric Method | Resulting Scaffold/Product |
| Prochiral 1-benzyl-3,4-dehydroisoquinoline | Asymmetric reduction with chiral phosphine (B1218219) rhodium catalyst | Chiral 1-benzyl-1,2,3,4-tetrahydroisoquinoline |
| Phenol and ester precursors | Asymmetric allylic alkylation | Chiral intermediate for (-)-codeine and (-)-morphine synthesis |
| (R,S)-Norlaudanosoline | Enzymatic methylation (opium poppy methyltransferases) | Stereoselective production of (S)-reticuline |
This table presents examples of how chiral intermediates are generated and used in the asymmetric synthesis of morphinans. uwaterloo.cagoogle.complos.org
An alternative to direct asymmetric synthesis is the preparation of a racemic mixture (a 50:50 mix of both enantiomers) of a key intermediate, followed by a separation step known as resolution. google.com This is a widely used industrial strategy. The racemic intermediate, often a compound like 1-(4-methoxybenzyl)-octahydroisoquinoline, is treated with a chiral resolving agent. google.comjapsonline.com
The resolving agent is a pure enantiomer of another chiral compound, typically a carboxylic acid such as D-tartaric acid, mandelic acid, or dibenzoyl tartaric acid. google.comgoogle.com The reaction between the racemic base (the precursor) and the single-enantiomer acid forms a pair of diastereomeric salts. Diastereomers have different physical properties, including solubility. This difference allows one of the salts to be selectively crystallized from a suitable solvent, while the other remains dissolved. google.com Once the crystallized salt is isolated, the chiral resolving agent can be removed, yielding the desired pure enantiomer of the precursor, which is then carried forward in the synthesis. google.com The unwanted isomer can often be recovered and racemized (converted back to the 50:50 mixture) for reuse, making the process more economical. google.com
The table below lists common resolving agents used for morphinan precursors.
| Racemic Precursor | Chiral Resolving Agent | Principle of Separation |
| 1-(4-methoxybenzyl)-N-methyl octahydroisoquinoline | D-Tartaric acid | Formation of diastereomeric tartrate salts with differential solubility. google.com |
| 1-(4-methoxybenzyl)-octahydro-isoquinoline | (R)-2-(6-methoxy-2-naphthyl) propionic acid | Formation of diastereomeric salts, allowing for selective crystallization. google.com |
| Racemic Reticuline | Mandelic acid enantiomer | Formation of a crystalline diastereomeric mandelic acid salt. google.com |
This table illustrates the use of chiral resolving agents to separate racemic mixtures of key intermediates in morphinan synthesis.
Conversion Pathways from Levomethorphan to Levorphanol (B1675180)
Levomethorphan is a direct chemical precursor and a prodrug to the active analgesic, levorphanol. wikipedia.orgiiab.me The structural difference between the two compounds is the presence of a methyl ether group at the 3-position of the aromatic ring in levomethorphan, whereas levorphanol has a hydroxyl group at the same position. wikipedia.orgwikipedia.org The conversion is therefore a demethylation reaction.
The primary industrial method for converting levomethorphan to levorphanol is through O-demethylation. This is typically achieved by treating levomethorphan or its hydrobromide salt with a strong acid. google.com Aqueous hydrobromic acid (HBr) is a common and effective reagent for this purpose. google.com Heating levomethorphan with aqueous HBr cleaves the methyl-ether bond, removing the methyl group and producing levorphanol, which exists in the acidic solution as its hydrobromide salt. google.com Following the demethylation, the acidic solution is neutralized, typically with a base like ammonium (B1175870) hydroxide, to precipitate the crude levorphanol base, which can then be extracted and purified. google.com Studies using rat and human liver microsomes confirm that this O-demethylation is a key metabolic pathway, highlighting the biological parallel to the chemical synthesis. niph.go.jpnih.gov
The synthesis of levorphanol from levomethorphan must be carefully controlled to minimize impurities, which is critical for pharmaceutical applications. google.com The presence of unwanted chemicals can affect the safety and efficacy of the final drug product. core.ac.uk
A primary process-related impurity is unreacted levomethorphan. google.com If the demethylation reaction does not proceed to completion, residual levomethorphan can be carried through the purification steps and contaminate the final levorphanol product. google.com Another significant impurity is norlevorphanol (B8719409), which can originate from earlier stages in the synthesis of the morphinan skeleton. google.com Regulatory bodies require rigorous control and analysis of such impurities. up.pt High-performance liquid chromatography (HPLC) is the standard analytical method used to determine the purity of levorphanol and to quantify the levels of impurities like levomethorphan and norlevorphanol to ensure they are below strict regulatory limits. google.com
The table below details common impurities and their origins.
| Impurity | Chemical Name | Origin |
| Levomethorphan | (1R,9R,10R)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene | Incomplete demethylation of the starting material. google.com |
| Norlevorphanol | (1R,9R,10R)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol | Process impurity from the synthesis of the morphinan precursor. google.com |
This table outlines key impurities encountered during the synthesis of levorphanol from levomethorphan.
Advanced Analytical Methodologies for Levomethorphan Hydrobromide Characterization
Enantioselective Chromatographic Techniques for Stereoisomer Resolution
The separation of levomethorphan and dextromethorphan (B48470), which are chemically identical in a non-chiral environment, necessitates the use of enantioselective chromatographic techniques. zenodo.org These methods are crucial for forensic analysis and quality control in the pharmaceutical industry. zenodo.orgresearchgate.net
High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases
High-Performance Liquid Chromatography (HPLC) coupled with chiral stationary phases (CSPs) is a cornerstone for the enantiomeric separation of methorphan isomers. zenodo.orgjapsonline.com Various CSPs have demonstrated efficacy in resolving levomethorphan and dextromethorphan.
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used. For instance, a Chiralcel® OJ column, which is a cellulose-based CSP, has been successfully used to resolve dextromethorphan and levomethorphan using a mobile phase of n-hexane/2-propanol/diethylamine (B46881) (70:30:0.1, v/v/v). zenodo.orgnih.govresearchgate.net This method proved to be selective with a separation factor (α) of 1.92. zenodo.orgnih.gov Another study utilized a Chiralpak ID-3 column, an amylose-based CSP, with a gradient elution of acetonitrile (B52724) and methanol (B129727) containing diethylamine to achieve resolution between the enantiomers of a key starting material for dextromethorphan synthesis. japsonline.com
Cyclodextrin-based CSPs are also effective. Columns like Chirobiotic V2 and Chiral CD-Ph have been employed for the enantioseparation of methorphan and its metabolites. researchgate.netup.pt A study reported the successful separation of dextromethorphan and levomethorphan in under 9 minutes using a Chirobiotic V2 column with a mobile phase of methanol, ammonium (B1175870) hydroxide, and acetic acid. researchgate.net The Chiral CD-Ph column has been used with a mobile phase of 0.1% formic acid in acetonitrile for the analysis of rat plasma, urine, and hair samples. researchgate.netnih.gov
The selection of the appropriate CSP and the optimization of mobile phase composition are critical for achieving baseline separation and good peak symmetry. japsonline.com
Table 1: Examples of HPLC Methods for Levomethorphan and Dextromethorphan Separation
| Chiral Stationary Phase | Mobile Phase | Detection | Application | Reference |
| Chiralcel® OJ | n-hexane/2-propanol/diethylamine (70:30:0.1, v/v/v) | UV (285 nm), CD | Seized heroin samples | zenodo.orgnih.gov |
| Chiralpak ID-3 | Acetonitrile and Methanol with 0.1% diethylamine (gradient) | UV (280 nm) | Key starting material for synthesis | japsonline.com |
| Chirobiotic V2 | Methanol/Ammonium Hydroxide/Acetic Acid (100/0.02/0.1, v/v/v) | SQD-MS | Methorphan analysis | researchgate.net |
| Chiral CD-Ph | 0.1% formic acid in acetonitrile (gradient) | LC-MS/MS | Rat plasma, urine, and hair | researchgate.netnih.gov |
| Supelco Astec Chirobiotic™ V2 | Not specified | LC-MS/MS | Human hair | nih.gov |
| Philomen Chiral MJ (2)5 mu | n-hexane-ethanol-diethylamine (90:10:0.1, V/V/V) | UV (285nm) | Dextromethorphan and Levomethorphan separation | google.com |
Capillary Electrophoresis (CE) for Enantiomeric Separation
Capillary Electrophoresis (CE) offers a powerful alternative to HPLC for the enantiomeric separation of levomethorphan and dextromethorphan, often with the advantages of faster analysis times and lower consumption of reagents. up.ptunion.edu The principle of separation in chiral CE relies on the differential interaction of the enantiomers with a chiral selector added to the background electrolyte.
Substituted cyclodextrins are commonly used as chiral selectors in CE. union.edumdpi.com A study demonstrated that trimethyl-β-cyclodextrin was successful in achieving baseline separation of levomethorphan and dextromethorphan, whereas dimethyl-β-cyclodextrin was not. union.edu The separation can be optimized by adjusting parameters such as the type and concentration of the buffer and chiral selector, pH, and applied voltage. union.edu
A dual-selector system, combining sulfated β-cyclodextrin and methyl-α-cyclodextrin, has been developed to determine the chiral purity of dextromethorphan, with the ability to detect levomethorphan at the 0.1% level. mdpi.comebi.ac.uk This method highlights the high resolution and sensitivity achievable with CE. Another CE method utilized 2-(hydroxypropyl)-β-cyclodextrin in a sodium phosphate (B84403) buffer for the analysis of methorphan enantiomers in blood samples. ebi.ac.uk
Spectroscopic and Spectrometric Approaches in Enantiomeric Analysis
Spectroscopic and spectrometric methods provide crucial information for the definitive identification and stereochemical assignment of levomethorphan hydrobromide.
Electronic Circular Dichroism (CD) for Stereochemical Assignment
Electronic Circular Dichroism (CD) spectroscopy is a powerful tool for the stereochemical analysis of chiral molecules like levomethorphan. zenodo.orgchiralabsxl.com It measures the differential absorption of left and right circularly polarized light, providing information about the absolute configuration of a molecule. researchgate.net
When coupled with HPLC, CD detection allows for the unambiguous determination of the elution order of enantiomers. zenodo.orgnih.gov For methorphan enantiomers, dextromethorphan exhibits a positive CD signal at 285 nm, while levomethorphan shows a negative signal at the same wavelength. zenodo.orgnih.govresearchgate.net This distinct chiroptical property enables the reliable assignment of the absolute configuration of the separated enantiomers. zenodo.org The CD spectra of dextromethorphan and levomethorphan are nearly mirror images of each other. zenodo.org
CD spectroscopy can also be used as a standalone technique for the qualitative evaluation of absolute configuration and enantiopurity. nih.gov The sign of the Cotton effect in the CD spectrum can be correlated with the stereochemistry of the enantiomers. chiralabsxl.comnih.gov
Nuclear Magnetic Resonance (NMR) with Chiral Shift Reagents
Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with chiral shift reagents (CSRs), offers a rapid method for differentiating and quantifying enantiomers. nih.govresearchgate.net Chiral shift reagents are paramagnetic lanthanide complexes that interact with the analyte to induce chemical shift differences between the signals of the enantiomers. researchgate.netfiveable.me
Europium and praseodymium chiral NMR shift reagents have been used to distinguish between dextromethorphan and levomethorphan. nih.govresearchgate.net The enantiomeric shift differences observed for the methoxy (B1213986) protons were significant enough to identify and quantify as little as 10% of one enantiomer in the presence of the other. nih.govresearchgate.net This technique is advantageous for its speed and the small sample size required (as little as 1 mg). nih.govresearchgate.net Newer chiral solvating agents, such as chiral hexa-dentate aluminum complexes (CASAs), are also being developed for the NMR analysis of chiral molecules. tcichemicals.com
Mass Spectrometry-Based Methods for Compound Identification and Quantification
Mass spectrometry (MS), particularly when coupled with chromatographic techniques like HPLC (LC-MS) or CE, is an indispensable tool for the sensitive and specific identification and quantification of this compound. researchgate.netebi.ac.uk
LC-MS/MS methods have been developed for the simultaneous determination of dextromethorphan, levomethorphan, and their metabolites in various biological matrices, including plasma, urine, and hair. researchgate.netnih.govniph.go.jp These methods often employ a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. researchgate.netnih.gov For instance, a validated LC-MS/MS method for hair analysis reported a lower limit of quantification of 2 pg/mg for both dextromethorphan and levomethorphan. researchgate.netnih.gov
High-resolution mass spectrometry (HRMS) can provide unequivocal identification of target and non-target analytes by delivering accurate mass measurements, which allows for the determination of the elemental composition of the compounds. researchgate.net While enantiomers like levomethorphan and dextromethorphan are indistinguishable by mass spectrometry alone, the coupling with a chiral separation technique allows for their individual identification and quantification. windows.net
LC-MS/MS in Enantiomer and Metabolite Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful and indispensable tool for the chiral analysis of levomethorphan and its metabolites. Due to their identical mass, levomethorphan and its enantiomer, dextromethorphan, cannot be distinguished by mass spectrometry alone, necessitating chromatographic separation prior to detection. windows.net Chiral LC-MS/MS methods provide the necessary specificity and sensitivity to separate and quantify these enantiomers and their respective metabolites in various biological matrices, which is crucial for forensic and clinical toxicology. nih.govcolab.ws
Research has led to the development of several effective enantioselective LC-MS/MS methods. One such method achieved complete chiral separation of levomethorphan, dextromethorphan, and their metabolites within 12 minutes using a Chiral CD-Ph column with a mobile phase of 0.1% formic acid-acetonitrile. nih.gov Another approach utilized a polysaccharide-based chiral column, Lux AMP, with a mobile phase of acetonitrile and 5 mM aqueous ammonium bicarbonate (pH 11), to separate the enantiomers in human blood samples. nih.gov For analysis in human hair, a method was developed using a Supelco Astec Chirobiotic™ V2 column. colab.ws These methods typically employ a triple quadrupole linear ion trap mass spectrometer operating in multiple reaction monitoring (MRM) mode, which ensures high selectivity and sensitivity for quantification. colab.wsnih.gov
Studies in rat and human liver microsomes have demonstrated the enantioselective metabolism of methorphan. nih.gov The primary metabolites detected after administration of levomethorphan include its O-demethylated (levorphanol), N-demethylated, and N,O-didemethylated products. windows.netnih.gov Investigations have shown significant differences in the metabolic profiles between the levo and dextro forms. For instance, in rat hair samples, the concentration of the O-demethyl metabolite was substantially higher after levomethorphan administration compared to dextromethorphan administration (24.6 ng/mg vs 2.7 ng/mg, respectively). nih.gov Conversely, the N-demethyl metabolite concentration was lower for the levo form (2.6 ng/mg) than the dextro form (25.1 ng/mg). nih.gov This highlights an enantioselective preference, particularly in O-demethylation, for levomethorphan. nih.gov No racemization (conversion of one enantiomer to the other) was observed during the metabolic processes of O- and/or N-demethylation. nih.gov
The table below summarizes key findings from various LC-MS/MS studies on levomethorphan.
| Matrix | LC Column | Key Findings | Reference(s) |
| Rat Plasma, Urine, Hair | Chiral CD-Ph | Complete chiral separation in 12 minutes; identified O-demethyl, N-demethyl, and N,O-didemethyl metabolites; demonstrated enantioselective metabolism, particularly in O-demethylation. | nih.gov |
| Human Blood | Lux AMP | Isocratic method for separation and quantitative determination of levomethorphan, dextromethorphan, and their metabolites (levorphanol, dextrorphan). | nih.gov |
| Human Hair | Supelco Astec Chirobiotic™ V2 | Developed and validated a sensitive method for enantiomeric separation and quantification. | colab.ws |
| Human Blood | Lux Cellulose-3 | An alternative enantioselective method using a common mobile phase (methanol with 0.1% diethylamine). | nih.gov |
| Urine, Serum | Lux® 3 µm AMP | Chiral chromatography method to identify and quantitate individual enantiomers and their primary metabolites, dextrorphan (B195859) and levorphanol (B1675180). | windows.net |
Validation of Analytical Procedures for Research Application
The validation of analytical methods is a critical requirement to ensure the reliability, accuracy, and precision of results in research applications involving this compound. japsonline.com Validation procedures are typically conducted in accordance with guidelines from bodies like the International Council for Harmonisation (ICH). japsonline.comimpactfactor.org A properly validated method provides confidence that it is suitable for its intended purpose, such as the quantitative determination of levomethorphan and its enantiomeric impurities in various samples. japsonline.comjapsonline.com
Key parameters assessed during the validation of chiral HPLC and LC-MS/MS methods for levomethorphan include:
Specificity/Selectivity: This ensures that the method can accurately measure the analyte without interference from other components such as impurities, degradants, or matrix components. japsonline.com For chiral methods, it is crucial to demonstrate baseline resolution between levomethorphan and dextromethorphan peaks. japsonline.com
Linearity: This establishes that the detector response is directly proportional to the concentration of the analyte over a given range. colab.wsimpactfactor.org Methods for levomethorphan have demonstrated good linearity, with correlation coefficients (r) typically greater than 0.995. colab.ws
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. colab.wsjapsonline.com For a sensitive LC-MS/MS method for levomethorphan in hair, the LOD was 1 pg/mg and the LOQ was 2 pg/mg. colab.ws Another HPLC method reported an LOD of 2.8 µg/mL for both enantiomers. researchgate.netresearchgate.net
Precision: This measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV). colab.wsimpactfactor.org For levomethorphan analysis, precision values are often required to be below 10-15%. windows.netcolab.ws
Accuracy: This refers to the closeness of the test results obtained by the method to the true value. It is often determined through recovery studies by spiking a blank matrix with a known concentration of the analyte. japsonline.comimpactfactor.org Accuracy values for levomethorphan analysis have been reported in the range of 87.5% to 113%. windows.netcolab.ws
Recovery: Extraction recovery is determined to assess the efficiency of the sample preparation process. For levomethorphan in serum, extraction recoveries of 51% have been reported, while in urine, they were around 78%. windows.net
Matrix Effect: This evaluates the influence of co-eluting, undetected matrix components on the ionization of the target analyte in LC-MS/MS analysis. windows.netcolab.ws Studies have shown matrix effects for levomethorphan analysis to be within acceptable ranges, from 70.5% to 103%. windows.netcolab.ws
Robustness: This parameter demonstrates the reliability of an analytical method with respect to deliberate variations in method parameters, such as mobile phase composition, pH, flow rate, and column temperature. impactfactor.orgjapsonline.com
The table below presents validation data from a representative analytical method for levomethorphan.
| Validation Parameter | Result | Reference(s) |
| Linearity (r) | > 0.995 | colab.ws |
| LOD | 1 pg/mg (in hair) | colab.ws |
| LOQ | 2 pg/mg (in hair) | colab.ws |
| Precision (%CV) | < 10% | colab.ws |
| Accuracy | 87.5% - 101% | colab.ws |
| Extraction Recovery | 78.3% - 98.4% (in hair); 51% (in serum) | windows.netcolab.ws |
| Matrix Effect | 70.5% - 88.6% | colab.ws |
Molecular Pharmacology and Receptor Interactions of Levomethorphan
Prodrug Mechanism of Levomethorphan to Levorphanol (B1675180) Conversion
Levomethorphan acts as a prodrug to levorphanol. wikipedia.orgnih.gov This conversion is analogous to the metabolic pathway of dextromethorphan (B48470), which is a prodrug for dextrorphan (B195859). wikipedia.org The primary metabolic process responsible for this transformation is O-demethylation, which is catalyzed by liver enzymes. wikipedia.orgnih.gov This process involves the removal of a methyl group from the levomethorphan molecule, resulting in the formation of levorphanol. nih.gov Studies in rat and human liver microsomes have indicated that there may be an enantioselective metabolism of levomethorphan, particularly concerning O-demethylation. nih.gov
Opioid Receptor Binding Affinity and Subtype Selectivity
The active metabolite of levomethorphan, levorphanol, demonstrates a broad pharmacological profile with a strong affinity for all three major opioid receptors: mu (μ), kappa (κ), and delta (δ). nih.govnih.govresearchgate.net Its interactions with these receptors are complex, exhibiting agonist activity at each. researchgate.netnih.gov
Below is an interactive data table summarizing the binding affinities (Ki) of levorphanol for the different opioid receptors.
| Receptor Subtype | Binding Affinity (Ki) in nM |
| Mu-Opioid (μ-OR) | 0.21 ± 0.02 |
| Kappa-Opioid (κ-OR) | 2.3 ± 0.3 |
| Delta-Opioid (δ-OR) | 4.2 ± 0.6 |
Note: Lower Ki values indicate a stronger binding affinity. nih.gov
Levorphanol exhibits a very high affinity for the mu-opioid receptor, with a reported Ki value of 0.21 ± 0.02 nM. nih.gov It acts as a full agonist at most mu-opioid receptor subtypes. nih.gov This strong agonism at the μ-OR is a key component of its analgesic effects. nih.govdrugbank.com The analgesic activity of levorphanol is dependent on mu-opioid receptors. nih.gov
Levorphanol is a full agonist at the kappa-opioid receptor, with a binding affinity (Ki) of 2.3 ± 0.3 nM. nih.gov Its activity extends to both kappa-1 and kappa-3 receptor subtypes. nih.govnih.gov Activation of the κ-OR can lead to dysphoria and psychotomimetic effects such as dissociation and hallucinations. wikipedia.orgwikipedia.org
Levorphanol also demonstrates a strong affinity for the delta-opioid receptor, with a Ki value of 4.2 ± 0.6 nM. nih.gov It functions as a full agonist at this receptor. nih.gov The activation of δ-ORs is being investigated for its potential role in treating persistent pain and improving negative emotional states. wustl.edu
N-Methyl-D-Aspartate (NMDA) Receptor Antagonism
In addition to its activity at opioid receptors, levorphanol is a potent N-methyl-D-aspartate (NMDA) receptor antagonist. nih.govnih.gov This action is significant as NMDA receptors are involved in central sensitization, neural plasticity, and the development of neuropathic pain. researchgate.netmedcentral.com In experiments using rat forebrain synaptic membranes, levorphanol was shown to displace non-competitive antagonists with high affinity. nih.gov
Levorphanol functions as a non-competitive antagonist at the NMDA receptor. nih.gov This mechanism involves the blockade of the NMDA receptor channel. mdpi.com As an uncompetitive channel blocker, levorphanol is thought to bind within the ion channel of the NMDA receptor, thereby preventing the influx of ions and subsequent neuronal excitation. This blockade of excessive postsynaptic calcium influx through the NMDA receptor may contribute to the restoration of neural plasticity. mdpi.com
Serotonin-Norepinephrine Reuptake Inhibition
Levomethorphan is the l-stereoisomer of racemethorphan and functions as a prodrug to its active metabolite, levorphanol. wikipedia.orgiiab.menih.gov The pharmacological actions of levomethorphan are therefore primarily attributable to levorphanol. Research has identified that, in addition to its well-known opioid activity, levorphanol functions as a serotonin-norepinephrine reuptake inhibitor (SNRI). wikipedia.orgamegroups.cn This dual monoamine reuptake inhibition is a characteristic shared by certain morphinan-derived opioids that lack the oxygen bridge between carbons 4 and 5, a structural feature that distinguishes them from classical opioids like morphine. nih.gov
| Transporter | Kᵢ (nM) |
| Serotonin (B10506) Transporter (SERT) | 90 nih.gov |
| Norepinephrine (B1679862) Transporter (NET) | 1200 nih.gov |
Note: Data represents the activity of levorphanol, the active metabolite of levomethorphan.
Comparative Receptor Profiling with Dextromethorphan
Levomethorphan and dextromethorphan are enantiomers, meaning they are mirror images of each other, yet they possess remarkably divergent pharmacological profiles. wikipedia.orgcolab.ws This stark contrast underscores the stereoselectivity of receptor binding and drug action. Levomethorphan is a potent opioid analgesic, whereas dextromethorphan is commonly used as an over-the-counter antitussive (cough suppressant) and is also known for its dissociative effects at higher doses. wikipedia.orgresearchgate.net
The primary activity of levomethorphan is mediated by its active metabolite, levorphanol, which is a potent agonist at all three major opioid receptors: mu (μ), delta (δ), and kappa (κ). wikipedia.orgamegroups.cnnih.gov In contrast, dextromethorphan exhibits negligible affinity for these opioid receptors and its actions are not mediated by an opiate mechanism. nih.govtouro.edu
Dextromethorphan's pharmacological effects are attributed to its activity at several other sites. It is an antagonist of the N-methyl-D-aspartate (NMDA) receptor, an agonist of the sigma-1 receptor, and also functions as a serotonin-norepinephrine reuptake inhibitor, though with a different affinity profile compared to levorphanol. touro.eduplos.orgcambridge.orgwikipedia.org Dextromethorphan shows a high affinity for the serotonin transporter (SERT) but a much lower affinity for the norepinephrine transporter (NET). nih.gov While levorphanol also acts as an NMDA receptor antagonist, its primary and most potent activity is at the opioid receptors. nih.gov
Both isomers have been shown to interact with the α3β4 nicotinic acetylcholine (B1216132) receptor as non-competitive inhibitors with similar potencies (IC₅₀ values around 10 µM). nih.gov However, functional studies revealed differences in the recovery from receptor blockade, suggesting distinct interaction kinetics. nih.gov
The following table provides a comparative summary of the receptor and transporter binding affinities for levorphanol (representing levomethorphan's activity) and dextromethorphan, highlighting their distinct molecular targets.
| Receptor/Transporter | Levorphanol (from Levomethorphan) Kᵢ (nM) | Dextromethorphan Kᵢ (nM) | Primary Function (Levomethorphan) | Primary Function (Dextromethorphan) |
| Opioid Receptors | ||||
| Mu (μ) | 0.21 researchgate.netnih.gov | >10,000 touro.edu | Potent Agonist | Negligible Activity |
| Delta (δ) | 4.2 researchgate.netnih.gov | >10,000 touro.edu | Potent Agonist | Negligible Activity |
| Kappa (κ) | 2.3 researchgate.netnih.gov | >10,000 touro.edu | Potent Agonist | Negligible Activity |
| Monoamine Transporters | ||||
| Serotonin (SERT) | 90 nih.gov | 8.4 - 40 cambridge.orgnih.govnih.gov | Reuptake Inhibitor | Reuptake Inhibitor |
| Norepinephrine (NET) | 1200 nih.gov | 6,000 - 20,510 touro.edunih.gov | Reuptake Inhibitor | Weak Reuptake Inhibitor |
| Other Receptors | ||||
| NMDA | 600 nih.gov | 1,590 nih.gov | Antagonist | Antagonist |
| Sigma-1 (σ₁) | Not widely reported | 1,670 nih.gov | Not a primary target | Agonist |
| Nicotinic (α3β4) | ~10,900 (IC₅₀) nih.gov | ~10,100 (IC₅₀) nih.gov | Non-competitive Inhibitor | Non-competitive Inhibitor |
Biochemical Metabolism of Levomethorphan
Phase I Metabolic Pathways and Enzymatic Transformations
Phase I metabolism involves the chemical modification of levomethorphan, primarily through oxidation, to introduce or expose functional groups. drughunter.comlongdom.org This initial step often converts the parent compound into more polar molecules, preparing them for subsequent reactions or excretion. nih.gov These reactions are predominantly catalyzed by the cytochrome P450 (CYP) superfamily of enzymes located in the endoplasmic reticulum of liver cells. nih.govsigmaaldrich.com
The CYP enzyme system is central to the Phase I metabolism of levomethorphan. researchgate.net This family of enzymes is responsible for catalyzing the oxidation of a wide variety of xenobiotics, including many drugs. nih.gov Specific isoforms within the CYP superfamily exhibit selectivity for different substrates, and their activity can vary significantly among individuals due to genetic polymorphisms. nih.gov
The principal metabolic pathway for levomethorphan is O-demethylation, a reaction largely catalyzed by the CYP2D6 isoenzyme. nih.govnih.gov This is analogous to the metabolism of its enantiomer, dextromethorphan (B48470), where O-demethylation to dextrorphan (B195859) is a well-established marker of CYP2D6 activity. nih.govubc.cabohrium.com In this process, the methyl group at the 3-position of the morphinan (B1239233) structure is removed. Genetic variations in the CYP2D6 gene can lead to different metabolic phenotypes, such as poor, intermediate, extensive, and ultrarapid metabolizers, which can significantly alter the rate of levomethorphan's conversion. clinpgx.org Studies on dextromethorphan show that individuals with deficient CYP2D6 activity (poor metabolizers) exhibit significantly reduced O-demethylation. bohrium.comnih.gov The high-affinity component of this reaction is attributed to CYP2D6, confirming its primary role in this biotransformation pathway. nih.govnih.gov
The metabolism of methorphan isomers is enantioselective, meaning that levomethorphan and its counterpart, dextromethorphan, are metabolized at different rates and potentially by different sets of enzymes. researchgate.net Research conducted on human liver microsomes has indicated an enantioselective metabolism of levomethorphan, particularly concerning the O-demethylation pathway. researchgate.net While CYP2D6 is the primary enzyme for the O-demethylation of both isomers, the efficiency and resulting metabolite concentrations can differ. researchgate.net Studies comparing the two forms have found obvious differences in the quantities of their respective O-demethylated and N,O-didemethylated metabolites, highlighting this stereoselectivity in biotransformation. researchgate.net This suggests that while CYP2D6 is key, the precise interaction and catalytic efficiency may vary between the two enantiomers.
Levomethorphan functions as a prodrug, meaning it is metabolically converted into a pharmacologically active compound. nih.govwikipedia.org The process of oxidative O-demethylation transforms levomethorphan into its primary active metabolite, levorphanol (B1675180). wikipedia.orgebi.ac.uk This conversion is essential for the compound's potent analgesic effects. Levorphanol itself is a powerful opioid agonist. wikipedia.org The metabolic activation via demethylation is a common pathway for morphinan-class compounds, where the removal of the methyl ether group unmasks a phenolic hydroxyl group, significantly increasing opioid receptor affinity and intrinsic activity.
Table 1: Key Enzymes and Reactions in Levomethorphan Phase I Metabolism
| Reaction Type | Primary Enzyme | Substrate | Major Metabolite | Significance |
|---|---|---|---|---|
| O-Demethylation | CYP2D6 | Levomethorphan | Levorphanol | Bioactivation to a potent analgesic wikipedia.org |
Cytochrome P450 (CYP) Isoenzyme Involvement
Phase II Metabolic Pathways and Conjugation Reactions
Following Phase I, levomethorphan and its metabolites undergo Phase II metabolism, which involves conjugation with endogenous molecules. drughunter.com These reactions further increase the water solubility of the compounds, deactivating them and facilitating their elimination from the body, primarily through urine and bile. wikipedia.org
The most prominent Phase II reaction for the metabolites of levomethorphan is glucuronidation. nih.gov In this process, the enzyme UDP-glucuronosyltransferase (UGT) transfers glucuronic acid from uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA) to the hydroxyl group of levorphanol. wikipedia.org The resulting glucuronide conjugates are highly polar and readily excreted. frontiersin.org While glucuronidation is the major pathway, sulfate (B86663) conjugation, catalyzed by sulfotransferases (SULTs), can also occur. nih.govwashington.edu This pathway often competes with glucuronidation for phenolic substrates. taylorandfrancis.com Both glucuronidation and sulfation are critical detoxification pathways that lead to the formation of inactive metabolites that can be efficiently cleared from the body. frontiersin.orgtaylorandfrancis.com Studies involving the enantiomer dextromethorphan confirm that its metabolites are excreted mainly as glucuronide conjugates. nih.gov
Table 2: Overview of Levomethorphan Metabolic Pathways
| Metabolic Phase | Process | Key Enzymes | Outcome |
|---|---|---|---|
| Phase I | Oxidative O-demethylation | Cytochrome P450 (CYP2D6) nih.gov | Conversion of levomethorphan (prodrug) to levorphanol (active metabolite) wikipedia.org |
| Phase II | Conjugation | UDP-glucuronosyltransferases (UGTs), Sulfotransferases (SULTs) nih.govwikipedia.org | Inactivation and increased water-solubility of levorphanol for excretion wikipedia.org |
In Vitro Metabolic Studies Using Liver Microsomes
In vitro studies utilizing liver microsomes are fundamental for elucidating the metabolic pathways of xenobiotics, providing a simplified and controlled environment that mimics the enzymatic activities of the endoplasmic reticulum in hepatocytes. For levomethorphan, these studies have been instrumental in identifying the primary routes of its biotransformation. The principal metabolic reactions observed are O-demethylation and N-demethylation, catalyzed predominantly by the cytochrome P450 (CYP) superfamily of enzymes.
O-demethylation of levomethorphan results in the formation of its active metabolite, levorphanol. This reaction is analogous to the conversion of its enantiomer, dextromethorphan, to dextrorphan. The N-demethylation pathway leads to the formation of norlevomethorphan. Further metabolism can occur, leading to the production of N,O-didemethylated metabolites. nih.gov Studies on the closely related compound dextromethorphan have extensively shown that the O-demethylation is primarily mediated by the polymorphic enzyme CYP2D6 in humans. nih.govnih.gov This provides strong evidence that CYP2D6 is also the key enzyme in the O-demethylation of levomethorphan.
The metabolism of levomethorphan exhibits notable differences between species, particularly when comparing rats and humans. These distinctions are largely attributable to the variations in the expression levels and substrate specificities of the cytochrome P450 enzymes in the liver microsomes of each species. Research suggests an enantioselective metabolism of levomethorphan, especially concerning the O-demethylation pathway, which is evident in both rat and human liver microsomes. nih.gov
In rat liver microsomes, both O-demethylation and N-demethylation are significant metabolic pathways. While direct comparative kinetic data for levomethorphan is limited, studies on its enantiomer, dextromethorphan, in rat brain microsomes have identified high-affinity, low-capacity CYP2D activity. chapman.edu In vivo studies in rats have shown that after administration of levomethorphan, the parent compound and its O-demethyl, N-demethyl, and N,O-didemethyl metabolites are detectable. nih.gov
In human liver microsomes, the metabolic profile is heavily influenced by the genetic polymorphism of the CYP2D6 enzyme. This leads to distinct phenotypes of "extensive metabolizers" (EM), "intermediate metabolizers" (IM), and "poor metabolizers" (PM). In extensive metabolizers, the O-demethylation of dextromethorphan, and by extension levomethorphan, is a highly efficient process. nih.gov In contrast, poor metabolizers exhibit a significantly reduced capacity for this metabolic route, leading to altered pharmacokinetic profiles. The N-demethylation pathway, however, does not appear to be significantly affected by the CYP2D6 polymorphism. nih.gov
The following table summarizes the key aspects of the species-specific metabolic profiles of levomethorphan based on available research.
| Feature | Rat Liver Microsomes | Human Liver Microsomes |
| Primary Pathways | O-demethylation, N-demethylation | O-demethylation, N-demethylation |
| Key Enzyme (O-demethylation) | CYP2D subfamily isoforms | CYP2D6 |
| Metabolic Profile | Produces O-demethyl, N-demethyl, and N,O-didemethyl metabolites. nih.gov Evidence suggests enantioselective O-demethylation. nih.gov | Metabolism is subject to CYP2D6 polymorphism, leading to extensive, intermediate, and poor metabolizer phenotypes with varying O-demethylation rates. nih.gov |
| Enantioselectivity | Enantioselective metabolism has been suggested, particularly for O-demethylation. nih.gov | Enantioselective metabolism has also been suggested for O-demethylation. nih.gov |
Structure Activity Relationship Sar Studies of Levomethorphan and Its Analogues
Stereochemical Influence on Receptor Binding and Pharmacological Activity
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical determinant of the pharmacological profile of morphinans. nih.gov The levomethorphan molecule possesses multiple stereocenters, and its specific spatial configuration is fundamental to its interaction with the chiral environment of its biological targets, such as opioid receptors. nih.govnih.gov
The most striking example of stereochemical influence is the comparison between levomethorphan and its enantiomer, dextromethorphan (B48470). researchgate.net Although they are mirror images of each other, their pharmacological activities are profoundly different. ebi.ac.uk Levomethorphan is the l-stereoisomer of racemethorphan and is a potent opioid receptor agonist, exhibiting strong analgesic properties. ebi.ac.ukwikipedia.orgnih.gov Conversely, dextromethorphan, the d-stereoisomer, is widely used as an over-the-counter antitussive (cough suppressant) and lacks significant opioid-like analgesic activity at therapeutic doses. researchgate.netebi.ac.uknih.gov Dextromethorphan's primary mechanism for cough suppression involves its action as an NMDA receptor antagonist. nih.govaegislabs.com
This stark divergence in activity underscores the high degree of stereoselectivity of opioid receptors. The binding pocket of the receptor is structured in such a way that it preferentially accommodates the specific three-dimensional shape of the levo-isomer for agonistic activity, while the dextro-isomer does not fit in a manner that elicits the same response. nih.gov Levomethorphan acts as a prodrug to levorphanol (B1675180), another potent opioid agonist, whereas dextromethorphan is a prodrug to dextrorphan (B195859). wikipedia.orgnih.gov The differential metabolism and receptor interaction of these enantiomers are central to their distinct clinical applications. researchgate.netnih.gov
| Compound | Stereoisomer | Primary Pharmacological Activity | Primary Mechanism of Action |
|---|---|---|---|
| Levomethorphan | Levo (-) isomer | Opioid Analgesic ebi.ac.ukwikipedia.org | Potent Opioid Receptor Agonist wikipedia.org |
| Dextromethorphan | Dextro (+) isomer | Antitussive ebi.ac.uknih.gov | NMDA Receptor Antagonist nih.gov |
Exploration of Substituent Effects on Morphinan (B1239233) Core Activity
The morphinan skeleton is a versatile scaffold that allows for numerous chemical modifications. oup.com SAR studies have established that the nature and position of various substituents on this core structure significantly modulate receptor binding affinity, selectivity (for μ, δ, and κ opioid receptors), and functional activity (agonist, partial agonist, or antagonist). nih.gov
One of the most extensively studied positions is the nitrogen atom at position 17. In levomethorphan, this position is occupied by a methyl group (-CH3). Established SAR models have assigned a significant role to this N-substituent in defining the pharmacological behavior of morphinans. nih.gov Altering this group can dramatically change the compound's properties:
Alkyl Group Size: Exchanging the N-methyl group for larger alkyl groups often reduces or abolishes analgesic activity. nih.gov
N-Phenethyl Substitution: In contrast, replacing the methyl group with a phenethyl group in related morphinans, such as oxymorphone, can lead to a substantial increase in analgesic potency. nih.gov
N-Allyl and N-Cyclopropylmethyl Substitution: Introducing groups like allyl or cyclopropylmethyl can convert an agonist into an antagonist. For instance, nalorphine (B1233523) (N-allyl analogue of morphine) and naloxone (B1662785) (N-allyl analogue of oxymorphone) are opioid antagonists. nih.gov
Modifications at other positions on the morphinan core are also critical. The 3-methoxy group of levomethorphan is a key feature. Levomethorphan is O-demethylated in the liver to its active metabolite, levorphanol, which has a free hydroxyl group at the 3-position. wikipedia.orgnih.gov This 3-hydroxyl group is a common feature in many potent opioid analgesics, including morphine, and is crucial for high-affinity binding to the μ-opioid receptor.
| N-17 Substituent | Typical Effect on Activity | Example Compound (Parent Scaffold) |
|---|---|---|
| Methyl (-CH3) | Agonist Activity | Morphine, Levomethorphan |
| Phenethyl (-CH2CH2Ph) | Increased Agonist Potency nih.gov | N-Phenethylnormorphine |
| Allyl (-CH2CH=CH2) | Antagonist or Partial Agonist Activity nih.gov | Nalorphine, Naloxone |
| Cyclopropylmethyl | Antagonist Activity nih.gov | Naltrexone |
Design and Synthesis of Novel Levomethorphan Derivatives for SAR Investigation
The systematic investigation of SAR requires the design and synthesis of novel analogues where specific parts of the parent molecule are modified. nih.govnih.gov The synthesis of new levomethorphan derivatives would allow for a more detailed probing of the chemical space around the morphinan scaffold to identify the structural requirements for optimal receptor interaction.
The general strategy for creating a library of levomethorphan derivatives for SAR studies involves several key steps:
Identification of Modification Sites: Based on existing SAR data for morphinans, key positions for modification are identified. These include the N-17 substituent, the C-3 methoxy (B1213986) group, and various positions on the fused ring system.
Chemical Synthesis: Synthetic chemistry routes are developed to create the target molecules. mdpi.com For example, starting with a common precursor, a series of analogues with different N-17 substituents (e.g., varying alkyl chain lengths, cyclic groups, or aromatic moieties) could be synthesized. mdpi.com Another series could be generated by replacing the 3-methoxy group with other ethers, esters, or leaving it as a free hydroxyl group (as in levorphanol).
Biological Evaluation: The newly synthesized compounds are then subjected to a battery of biological assays. nih.gov These typically include in vitro receptor binding assays to determine their affinity (Ki) for μ, δ, and κ opioid receptors, and functional assays to classify them as agonists, antagonists, or partial agonists.
SAR Analysis: The biological data is then correlated with the structural modifications to build a comprehensive SAR model. This process helps to identify which chemical features enhance potency, improve receptor selectivity, or alter the functional nature of the compound. nih.gov
By synthesizing and evaluating a diverse set of derivatives, researchers can map the pharmacophore—the essential three-dimensional arrangement of functional groups—required for a specific pharmacological activity.
Computational Modeling and In Silico Approaches for SAR Prediction
In modern drug discovery, computational modeling and in silico (computer-based) techniques are invaluable for predicting the SAR of new compounds, thereby streamlining the design and synthesis process. mdpi.com These methods can be applied to levomethorphan and its analogues to prioritize the synthesis of compounds with the highest probability of desired activity.
Key computational approaches include:
Molecular Docking: This technique predicts the preferred orientation of a ligand (e.g., a levomethorphan derivative) when bound to its receptor target (e.g., the μ-opioid receptor). Docking simulations can estimate the binding affinity and visualize the specific molecular interactions (like hydrogen bonds and hydrophobic interactions) between the ligand and the receptor's active site. This helps explain why certain structural modifications enhance or diminish activity. nih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. By analyzing a set of known levomethorphan analogues and their measured activities, a QSAR model can be built to predict the activity of new, unsynthesized derivatives.
Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms in a ligand-receptor complex over time. This provides insight into the stability of the binding pose predicted by docking and can reveal conformational changes in the receptor upon ligand binding, which is crucial for understanding agonist versus antagonist activity. nih.gov
These in silico tools allow researchers to screen large virtual libraries of potential levomethorphan derivatives and select only the most promising candidates for chemical synthesis and biological testing, thus saving significant time and resources.
Q & A
Q. What analytical methods are recommended for determining the chemical purity of Levomethorphan hydrobromide?
High-performance liquid chromatography (HPLC) is the standard method, using a mobile phase of methanol and ammonium acetate buffer (pH 4.1, 90:10 ratio) with UV detection at 225 nm. System suitability requires a resolution ≥2.0 between Levomethorphan and Dextromethorphan peaks, with relative retention times of 1.0 and 1.28, respectively . Karl Fischer titration is used for water content determination (3.5–5.5%) .
Q. How are Levomethorphan and Dextromethorphan differentiated in chromatographic assays?
Enantiomeric separation is achieved using chiral stationary phases in HPLC or capillary electrophoresis. For example, a dual-selector capillary electrophoresis system with sulfated β-cyclodextrin and ionic liquids can resolve enantiomers with a resolution factor ≥1.5. Method optimization should follow quality-by-design principles to ensure robustness .
Q. What spectroscopic techniques validate this compound’s structural identity?
Infrared (IR) spectroscopy confirms functional groups (e.g., C-O stretching at 3-methoxy groups), while UV spectroscopy identifies π→π* transitions in the morphinan backbone. Compare spectra to USP reference standards for compliance .
Q. What are the primary applications of Levomethorphan in forensic toxicology?
It serves as a reference standard for post-mortem blood analysis, hair sample testing, and differentiation of opioid metabolites. Enantioselective LC-MS/MS methods are critical for distinguishing Levomethorphan from Dextromethorphan in biological matrices .
Advanced Research Questions
Q. How can enantioselective LC-MS/MS methods be optimized for Levomethorphan metabolite detection in human blood?
Use a chiral column (e.g., Chiralpak IG-3) with a mobile phase of hexane:ethanol:diethylamine (85:15:0.1 v/v) and MS/MS detection in positive ion mode. Validate sensitivity (LOQ ≤0.1 ng/mL), precision (CV ≤15%), and recovery (≥80%) using isotopically labeled internal standards .
Q. What experimental strategies address contradictory pharmacological data between Levomethorphan and Dextromethorphan?
Combine in vitro NMDA receptor binding assays (e.g., radioligand displacement with [³H]-MK-801) with in vivo behavioral models (e.g., seizure suppression in rodents). Control for metabolic differences by co-administering CYP2D6 inhibitors to isolate enantiomer-specific effects .
Q. How can Levomethorphan’s stability under gastrointestinal pH conditions be evaluated for formulation studies?
Use a central composite design (CCD) to optimize floating tablet formulations. Test drug release in simulated gastric fluid (pH 1.2) over 12 hours using USP Apparatus II (50 rpm). Monitor degradation products via HPLC and correlate with polymer concentrations (e.g., Carbopol® 934P and HPMC K4M) .
Q. What statistical approaches resolve batch-to-batch variability in Levomethorphan synthesis?
Apply multivariate analysis (e.g., PCA or PLS regression) to identify critical process parameters (CPPs) such as reaction temperature, solvent purity, and catalyst loading. Use design of experiments (DoE) to establish a design space for robust synthesis .
Q. How is Levomethorphan’s neuroprotective efficacy assessed in preclinical models?
Utilize middle cerebral artery occlusion (MCAO) in rodents to simulate ischemic stroke. Administer Levomethorphan (1–10 mg/kg, i.p.) and measure infarct volume via TTC staining. Pair with electrophysiological recordings to quantify NMDA receptor blockade in hippocampal slices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
